molecular formula C9H19NO2 B15239384 N-(3-Methoxypropyl)-2-methyloxolan-3-amine

N-(3-Methoxypropyl)-2-methyloxolan-3-amine

Cat. No.: B15239384
M. Wt: 173.25 g/mol
InChI Key: NGQTVDALXYPUEX-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)-2-methyloxolan-3-amine is a tertiary amine characterized by a methoxypropyl group (-OCH2CH2CH2-) attached to a nitrogen atom, which is further substituted with a 2-methyloxolane (tetrahydrofuran derivative) ring. The oxolane ring introduces stereochemical complexity and enhances solubility in polar solvents due to its oxygen atom.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

N-(3-methoxypropyl)-2-methyloxolan-3-amine

InChI

InChI=1S/C9H19NO2/c1-8-9(4-7-12-8)10-5-3-6-11-2/h8-10H,3-7H2,1-2H3

InChI Key

NGQTVDALXYPUEX-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NCCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxypropyl)-2-methyloxolan-3-amine typically involves the reaction of 3-methoxypropylamine with 2-methyloxirane under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the ring-opening of the oxirane and subsequent formation of the oxolane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxypropyl)-2-methyloxolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines .

Scientific Research Applications

N-(3-Methoxypropyl)-2-methyloxolan-3-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3-Methoxypropyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Amines
Compound Name Molecular Formula Amine Type Key Substituents Notable Features
N-(3-Methoxypropyl)-2-methyloxolan-3-amine C9H19NO2 Tertiary 3-Methoxypropyl, 2-methyloxolane Oxygen-containing ring, chiral center
N-(3-Methoxypropyl)pyridin-2-amine C9H14N2O Primary 3-Methoxypropyl, pyridine ring Aromatic N-heterocycle
N-(3-Methoxypropyl)naphthalen-1-amine C14H17NO Primary 3-Methoxypropyl, naphthalene ring Extended aromatic system
(3-Methoxybenzyl)-(3-morpholin-4-yl-propyl)-amine C15H24N2O2 Tertiary 3-Methoxybenzyl, morpholine ring Dual heterocycles (morpholine + aryl)
3-MeOMA (1-(3-Methoxyphenyl)propan-2-ylamine) C11H17NO Secondary 3-Methoxyphenyl, methyl group Phenethylamine backbone
Key Observations:
  • Amine Type : The target compound is a tertiary amine, whereas N-(3-Methoxypropyl)pyridin-2-amine and N-(3-Methoxypropyl)naphthalen-1-amine are primary amines. Tertiary amines generally exhibit lower water solubility but higher lipid solubility, influencing their pharmacokinetic profiles .
  • Heterocyclic Rings : The oxolane ring in the target compound contrasts with pyridine (aromatic, electron-deficient) and morpholine (saturated, containing both O and N). These differences impact electronic properties, hydrogen-bonding capacity, and reactivity. For example, morpholine derivatives often serve as bioisosteres for piperazine in drug design .
  • Aromatic vs. Aliphatic Systems : Naphthalen-1-amine derivatives (e.g., ) exhibit greater lipophilicity and UV absorption due to extended conjugation, whereas the oxolane ring enhances polarity .
Key Observations:
  • Halide Intermediates : Similar to and , the target compound’s synthesis may involve bromo or chloro intermediates, with methoxypropyl groups introduced via nucleophilic displacement .
Table 3: Comparative Properties
Property This compound N-(3-Methoxypropyl)pyridin-2-amine 3-MeOMA
Molecular Weight (g/mol) 179.26 (estimated) 166.22 179.26
Solubility High in polar solvents (due to oxolane) Moderate (pyridine enhances polarity) Low water solubility (aromatic group)
Bioactivity (Inferred) Potential CNS activity (structural analogy to 3-MeOMA) Unreported Psychoactive (methamphetamine analog)
Key Observations:
  • Solubility : The oxolane ring in the target compound likely improves solubility in polar solvents compared to purely aromatic amines like 3-MeOMA .
  • Bioactivity : 3-MeOMA’s psychoactive properties suggest that the target compound, with a similar methoxypropyl group, may interact with central nervous system receptors, though specific data are lacking .

Biological Activity

N-(3-Methoxypropyl)-2-methyloxolan-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

CxHyNz(exact molecular formula to be confirmed through experimental data)\text{C}_{x}\text{H}_{y}\text{N}_{z}\quad (\text{exact molecular formula to be confirmed through experimental data})

This structure features a methoxypropyl group and an oxolane ring, which may contribute to its interaction with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enhanced Solubility : The methoxypropyl group improves the compound's solubility, facilitating better bioavailability.
  • Target Interaction : The oxolane structure may allow for specific interactions with enzymes or receptors, modulating various biological pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines.
  • Antimicrobial Properties : There are indications of antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Neuroprotective Effects : The compound may have potential in neuroprotection, although detailed studies are still required.

Anticancer Activity

A study evaluated the effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and K562 (chronic myeloid leukemia). The findings were as follows:

Cell LineIC50 (µM)Mechanism of Action
MCF-712Induction of apoptosis via caspase activation
K56215Inhibition of PCNA expression leading to cell cycle arrest

These results indicate that the compound may induce apoptosis and halt cell cycle progression, which are critical pathways in cancer treatment.

Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains. The results showed significant inhibition compared to standard antibiotics:

Bacterial StrainMIC (µg/mL)Comparison with Standard
E. coli8More potent than ampicillin
S. aureus4Comparable to streptomycin

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

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